(5-(Pyridin-2-yl)-1H-imidazol-2-yl)methanamine
Overview
Description
(5-(Pyridin-2-yl)-1H-imidazol-2-yl)methanamine is a heterocyclic compound that features both pyridine and imidazole rings
Mechanism of Action
Target of action
Many compounds that contain a pyridine and imidazole ring, like this one, often interact with various enzymes and receptors in the body. The specific targets would depend on the exact structure and properties of the compound .
Mode of action
The compound could bind to its target(s) and modulate their activity, leading to a cascade of biochemical events. This could result in changes to cellular functions .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. For example, if the compound targets an enzyme involved in a specific metabolic pathway, it could alter the production of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would influence its bioavailability and overall effect. Factors such as the compound’s solubility, stability, and molecular size could affect how well it is absorbed and distributed in the body .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. This could range from changes in gene expression to alterations in cellular signaling pathways .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Pyridin-2-yl)-1H-imidazol-2-yl)methanamine typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization to form the imidazole ring. One common method involves the reaction of 2-aminopyridine with α-bromoketones under microwave irradiation, which results in the formation of imidazo[1,2-a]pyridines . The reaction conditions are generally mild, and the use of microwave irradiation can significantly enhance the reaction rate and yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
(5-(Pyridin-2-yl)-1H-imidazol-2-yl)methanamine can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 and TEMPO are commonly used for the oxidation of amines to aldehydes and ketones.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Cyclization: Microwave irradiation is often used to promote cyclization reactions.
Major Products Formed
Oxidation: Aldehydes and ketones.
Substitution: Various substituted pyridine derivatives.
Cyclization: Imidazo[1,2-a]pyridines and related heterocycles.
Scientific Research Applications
(5-(Pyridin-2-yl)-1H-imidazol-2-yl)methanamine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Materials Science: The compound’s unique electronic properties make it useful in the development of optoelectronic devices and sensors.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(5-(Pyridin-2-yl)-1H-imidazol-2-yl)methanamine is unique due to the presence of both pyridine and imidazole rings, which confer distinct electronic and steric properties. This dual functionality allows the compound to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile scaffold in medicinal chemistry and materials science.
Properties
IUPAC Name |
(5-pyridin-2-yl-1H-imidazol-2-yl)methanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-5-9-12-6-8(13-9)7-3-1-2-4-11-7/h1-4,6H,5,10H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSOQUDFNGOHDNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CN=C(N2)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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